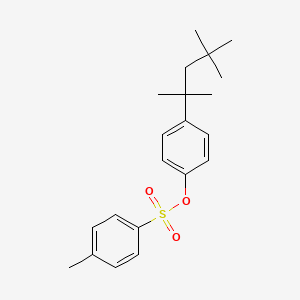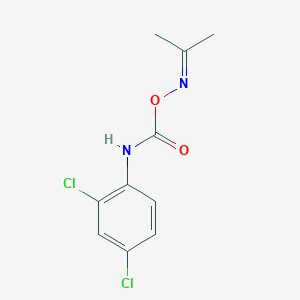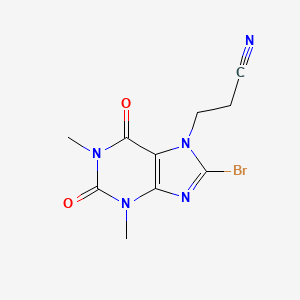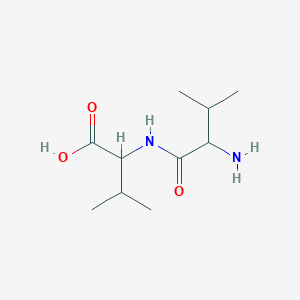
(4,6-Dimethyl-pyrimidin-2-YL)-(2,2,2-trichloro-ethylidene)-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(4,6-Dimethyl-pyrimidin-2-YL)-(2,2,2-trichloro-ethylidene)-amine is a chemical compound that belongs to the class of pyrimidine derivatives Pyrimidine derivatives are known for their wide range of biological activities and applications in various fields such as medicinal chemistry, agriculture, and materials science
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (4,6-Dimethyl-pyrimidin-2-YL)-(2,2,2-trichloro-ethylidene)-amine typically involves the reaction of 4,6-dimethylpyrimidine with 2,2,2-trichloroacetaldehyde under specific conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate to facilitate the formation of the desired product. The reaction mixture is then heated to a specific temperature to ensure complete conversion of the starting materials to the target compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The reaction conditions are optimized to maximize yield and purity while minimizing the formation of by-products. The use of advanced purification techniques such as recrystallization or chromatography may be employed to obtain the compound in its pure form.
Análisis De Reacciones Químicas
Types of Reactions
(4,6-Dimethyl-pyrimidin-2-YL)-(2,2,2-trichloro-ethylidene)-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions where the trichloroethylidene group can be replaced by other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.
Reduction: Sodium borohydride, lithium aluminum hydride; reactions are usually performed in anhydrous solvents like tetrahydrofuran or ethanol.
Substitution: Amines, thiols; reactions are conducted in the presence of a base such as triethylamine or pyridine.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding carboxylic acids or ketones, while reduction may produce alcohols or amines. Substitution reactions can result in the formation of various substituted derivatives with different functional groups.
Aplicaciones Científicas De Investigación
(4,6-Dimethyl-pyrimidin-2-YL)-(2,2,2-trichloro-ethylidene)-amine has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic transformations.
Biology: Investigated for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.
Medicine: Explored for its potential therapeutic applications, such as in the development of new drugs or as a lead compound for drug discovery.
Industry: Utilized in the production of specialty chemicals, agrochemicals, and materials with specific properties.
Mecanismo De Acción
The mechanism of action of (4,6-Dimethyl-pyrimidin-2-YL)-(2,2,2-trichloro-ethylidene)-amine involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in metabolic pathways or interact with receptors to trigger specific cellular responses. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.
Comparación Con Compuestos Similares
Similar Compounds
1-(4,6-Dimethyl-pyrimidin-2-yl)thio-urea: A compound with a similar pyrimidine core but different functional groups.
2-(4,6-Dimethyl-pyrimidin-2-ylamino)-benzoic acid hydrochloride: Another pyrimidine derivative with distinct structural features and applications.
Various pyrazole and pyrimidine derivatives: Compounds with similar heterocyclic structures and diverse biological activities.
Uniqueness
(4,6-Dimethyl-pyrimidin-2-YL)-(2,2,2-trichloro-ethylidene)-amine is unique due to its specific combination of the pyrimidine core and the trichloroethylidene group. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.
Propiedades
Número CAS |
22126-08-5 |
|---|---|
Fórmula molecular |
C8H8Cl3N3 |
Peso molecular |
252.5 g/mol |
Nombre IUPAC |
(E)-2,2,2-trichloro-N-(4,6-dimethylpyrimidin-2-yl)ethanimine |
InChI |
InChI=1S/C8H8Cl3N3/c1-5-3-6(2)14-7(13-5)12-4-8(9,10)11/h3-4H,1-2H3/b12-4+ |
Clave InChI |
UIZRYRAPSCFONI-UUILKARUSA-N |
SMILES isomérico |
CC1=CC(=NC(=N1)/N=C/C(Cl)(Cl)Cl)C |
SMILES canónico |
CC1=CC(=NC(=N1)N=CC(Cl)(Cl)Cl)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.







![N-(4-methylphenyl)-2-{[1-(3-methylphenyl)-1H-tetraazol-5-yl]thio}acetamide](/img/structure/B11961200.png)








